molecular formula C12H14ClN3O2 B12225636 2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride

2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride

Cat. No.: B12225636
M. Wt: 267.71 g/mol
InChI Key: KJZGQYJNZORHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid hydrochloride is a benzoic acid derivative featuring a 1-methylpyrazole moiety linked via an aminomethyl group at the 2-position of the aromatic ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

2-[[(1-methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C12H13N3O2.ClH/c1-15-8-10(7-14-15)13-6-9-4-2-3-5-11(9)12(16)17;/h2-5,7-8,13H,6H2,1H3,(H,16,17);1H

InChI Key

KJZGQYJNZORHMA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=CC=C2C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride typically involves the reaction of 1-methylpyrazole with a suitable benzoic acid derivative under conditions that facilitate the formation of the aminomethyl linkage. Common reagents used in this synthesis include formaldehyde and hydrochloric acid, which help in the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzoic acids.

Scientific Research Applications

2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Molecular Formula Key Structural Features Molecular Weight (g/mol) Potential Implications Reference
Target Compound C₁₂H₁₄ClN₃O₂ (est.) 1-Methylpyrazole, 2-aminomethyl benzoic acid ~283.7 Balanced solubility and receptor interaction -
4-({[(1-Ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid·HCl C₁₄H₁₈ClN₃O₂ Ethyl-pyrazole substitution 295.77 Increased lipophilicity
3-{1-[2-(1-Pyrrolidinyl)ethyl]-1H-pyrazol-4-yl}benzoic acid·HCl C₁₇H₂₁ClN₄O₂ Pyrrolidinyl-ethyl chain 348.83 Enhanced basicity, reduced solubility
3-{[(1-Methylimidazol-5-yl)methyl]amino}benzoic acid C₁₂H₁₃N₃O₂ Imidazole substitution 231.25 Improved hydrogen bonding
PRL-8-53 Hydrochloride C₁₈H₂₁NO₂·HCl Methyl ester, benzyl-methylaminoethyl 319.83 Enhanced BBB penetration
Cinaciguat Hydrochloride C₃₆H₃₉NO₅·HCl Phenethylbenzyl ether, sulfonamide 602.16 Cardiovascular targeting

Key Observations

  • Substituent Effects : Alkyl groups (methyl, ethyl) on the pyrazole ring modulate lipophilicity and metabolic stability. Bulkier substituents (e.g., pyrrolidinyl-ethyl) may hinder solubility but enhance receptor interactions .
  • Heterocycle Variations : Replacing pyrazole with imidazole or azetidine alters hydrogen-bonding capacity and steric profiles, impacting target selectivity .
  • Salt Forms : Hydrochloride salts improve aqueous solubility but may reduce bioavailability compared to free acids or esters .

Biological Activity

2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride, a compound with the molecular formula C11_{11}H12_{12}ClN3_3O2_2, is recognized for its potential biological activities, particularly in medicinal chemistry. Its structural features include a benzoic acid moiety linked to a 1-methylpyrazole group via an amino methyl group. This unique configuration may confer distinct pharmacological properties that are under investigation for various therapeutic applications.

  • Molecular Weight : 253.69 g/mol
  • Molecular Formula : C11_{11}H12_{12}ClN3_3O2_2
  • Solubility : The hydrochloride form enhances solubility in aqueous solutions, which is crucial for biological assays and therapeutic applications.

Research indicates that this compound may act as an inhibitor in various enzymatic pathways, particularly those involved in nicotinamide adenine dinucleotide (NAD+^+) biosynthesis. This modulation can significantly impact cellular metabolism and energy homeostasis, making it a candidate for studies related to cancer therapy and metabolic disorders.

Enzymatic Inhibition

The compound has been shown to influence NAD+^+ levels in cells, which is critical for many metabolic processes. Studies utilizing various biochemical assays have demonstrated its binding affinity to enzymes involved in NAD+^+ metabolism. This interaction is pivotal for understanding its mechanism of action and optimizing its structure for enhanced efficacy.

Case Studies and Research Findings

  • Cancer Therapy : Preliminary studies suggest that derivatives of this compound may exhibit anti-cancer properties by inhibiting pathways essential for tumor growth. For example, compounds structurally similar to this compound have been evaluated for their roles in inhibiting cancer cell proliferation through modulation of metabolic pathways .
  • Metabolic Disorders : The compound's ability to modulate NAD+^+ levels suggests potential applications in treating metabolic disorders. Research has shown that enhancing NAD+^+ availability can improve mitochondrial function and energy metabolism, which are often disrupted in metabolic diseases .

Comparative Analysis of Similar Compounds

Compound NameStructureUnique Features
4-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acidC11_{11}H12_{12}N4_4O2_2Contains an amino group directly on the pyrazole ring
4-(1-Methyl-1H-pyrazol-4-yl)benzoic acidC11_{11}H10_{10}N2_2O2_2Lacks an amino methyl linker
2-(4-Amino-pyrazol-1-ylmethyl)-benzoic acid methyl esterC12_{12}H14_{14}ClN3_3O2_2Methyl ester form increases lipophilicity

The unique aspect of this compound lies in its specific combination of a pyrazole moiety linked via an amino group to benzoic acid, which may confer distinct pharmacological properties compared to its analogs.

Future Directions

Further research is needed to fully elucidate the biological mechanisms through which this compound exerts its effects. Potential studies could focus on:

  • In vivo efficacy in animal models for cancer and metabolic disorders.
  • Structural optimization to enhance solubility and bioavailability.
  • Comprehensive pharmacokinetic studies to assess metabolism and excretion profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.